1-(2,2,2-Trifluoroethoxy)-2-methoxyethane
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Overview
Description
1-(2,2,2-Trifluoroethoxy)-2-methoxyethane is an organic compound characterized by the presence of trifluoroethoxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-Trifluoroethoxy)-2-methoxyethane typically involves the reaction of 2,2,2-trifluoroethanol with methoxyethane under specific conditions. One common method includes the use of a base and a copper-containing catalyst to facilitate the reaction . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-Trifluoroethoxy)-2-methoxyethane can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
1-(2,2,2-Trifluoroethoxy)-2-methoxyethane has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethoxy)-2-methoxyethane involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2,2,2-Trifluoroethoxy)-2-methoxyethane is unique due to the presence of both trifluoroethoxy and methoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C5H9F3O2 |
---|---|
Molecular Weight |
158.12 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-(2-methoxyethoxy)ethane |
InChI |
InChI=1S/C5H9F3O2/c1-9-2-3-10-4-5(6,7)8/h2-4H2,1H3 |
InChI Key |
QJATYOOHKWMKNP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC(F)(F)F |
Origin of Product |
United States |
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